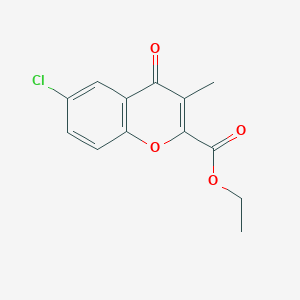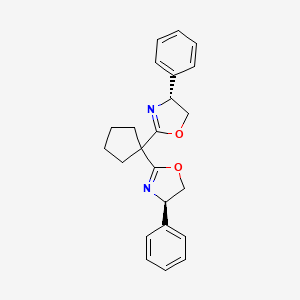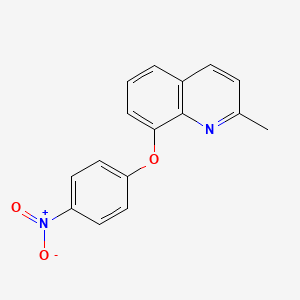
2-Methyl-8-(4-nitrophenoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-8-(4-nitrophenoxy)quinoline is an organic compound with the molecular formula C16H12N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methyl group at the 2-position and a 4-nitrophenoxy group at the 8-position of the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-(4-nitrophenoxy)quinoline can be achieved through various synthetic routes. One common method involves the reaction of 2-methylquinoline with 4-nitrophenol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or toluene. The use of a base, such as potassium carbonate, can facilitate the reaction by deprotonating the phenol group, making it more nucleophilic .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as palladium or copper complexes can be employed to enhance the efficiency of the reaction. Additionally, green chemistry approaches, such as solvent-free reactions or the use of ionic liquids, may be explored to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-8-(4-nitrophenoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Methyl-8-(4-aminophenoxy)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Methyl-8-(4-nitrophenoxy)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-Methyl-8-(4-nitrophenoxy)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
8-(2-Methyl-4-nitrophenoxy)quinoline: Similar structure but with different substitution pattern.
2-Methylquinoline: Lacks the nitrophenoxy group.
4-Nitrophenoxyquinoline: Lacks the methyl group at the 2-position
Uniqueness
2-Methyl-8-(4-nitrophenoxy)quinoline is unique due to the specific positioning of the methyl and nitrophenoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Propiedades
IUPAC Name |
2-methyl-8-(4-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-11-5-6-12-3-2-4-15(16(12)17-11)21-14-9-7-13(8-10-14)18(19)20/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOKOCPOGVJHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
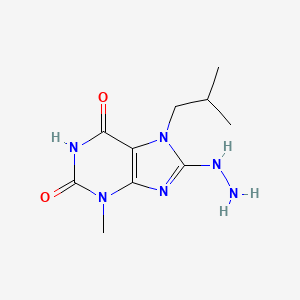
![2-[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]-N-[(3,4-DIMETHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B2724500.png)
![2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724501.png)

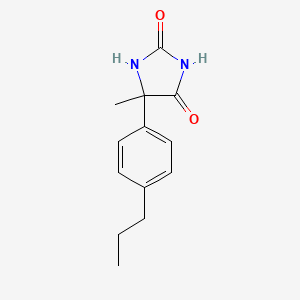
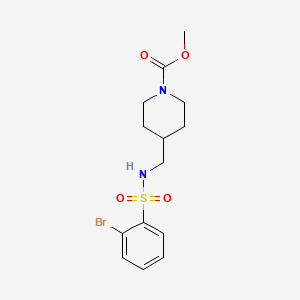
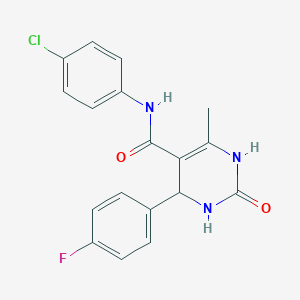
![3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2724509.png)
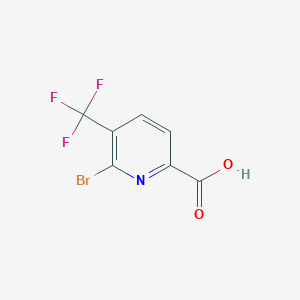

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2724515.png)

